(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
CAS No.: 791616-55-2
Cat. No.: VC2449496
Molecular Formula: C56H41O4PSi2
Molecular Weight: 865.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 791616-55-2 |
|---|---|
| Molecular Formula | C56H41O4PSi2 |
| Molecular Weight | 865.1 g/mol |
| IUPAC Name | (13-hydroxy-13-oxo-16-triphenylsilyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-triphenylsilane |
| Standard InChI | InChI=1S/C56H41O4PSi2/c57-61(58)59-55-51(62(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)60-61)63(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-40H,(H,57,58) |
| Standard InChI Key | BDQOCXQVIFQJRK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O |
| Canonical SMILES | C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O |
Introduction
Chemical Properties and Structural Characteristics
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate belongs to the binaphthyl family of compounds, with the CAS number 791616-55-2. Its molecular formula is C56H41O4PSi2 with a molecular weight of approximately 865.1 g/mol. The compound is characterized by a solid state at standard conditions .
The molecular structure features a binaphthyl backbone with triphenylsilyl groups at the 3,3'-positions and a phosphoric acid moiety bridging the 2,2'-positions. The (R) designation indicates the specific absolute configuration at the stereogenic axis of the binaphthyl system, which is critical for its asymmetric catalytic applications.
Key Structural Features
The compound's effectiveness as a catalyst stems from several key structural elements:
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The binaphthyl core provides the necessary axial chirality
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The triphenylsilyl groups at the 3,3'-positions enhance steric bulk
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The phosphoric acid moiety serves as the catalytically active site
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The (R) configuration determines the stereochemical outcome of catalyzed reactions
Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C56H41O4PSi2 | |
| Molecular Weight | 865.1 g/mol | |
| Physical State | Solid | |
| CAS Number | 791616-55-2 | |
| Optical Rotation | Negative (-) | |
| Stereochemistry | (R) configuration |
Applications in Asymmetric Catalysis
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate has emerged as a powerful catalyst in various asymmetric transformations. Its unique structure creates a chiral environment that enables highly enantioselective reactions.
Catalytic Applications
Mechanism of Action
The catalytic activity of (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate primarily involves Brønsted acid catalysis. The phosphoric acid moiety serves as a proton donor, activating electrophilic substrates through hydrogen bonding or coordination. The chiral environment created by the binaphthyl backbone and the triphenylsilyl groups directs the approach of the nucleophile to one face of the activated substrate, resulting in enantioselective product formation.
The triphenylsilyl groups at the 3,3'-positions enhance the steric bulk and electronic properties of the molecule, contributing significantly to its effectiveness as a catalyst in enantioselective transformations.
Comparison with Related Compounds
Enantiomeric Counterpart
The (S) enantiomer, (S)-(+)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS: 929097-92-7), has similar catalytic applications but produces opposite stereochemical outcomes in asymmetric reactions . This complementarity allows synthetic chemists to access either enantiomer of a desired product by selecting the appropriate catalyst.
Other Chiral Phosphoric Acid Catalysts
Recent developments in the field include the creation of new types of chiral super Brønsted C–H acids, such as BINOL-derived phosphoryl bis((trifluoromethyl)sulfonyl) methanes (BPTMs). These newer catalysts display higher Brønsted acidity compared to traditional BINOL-derived chiral phosphoric acids (BPAs) and N-triflyl phosphoramides (NTPAs), resulting in improved activity and excellent enantioselectivity in various reactions .
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